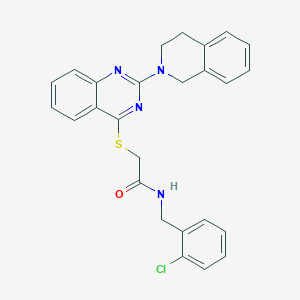
N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl)thio)acetamide is a complex organic compound that features a quinazoline core linked to a dihydroisoquinoline moiety via a thioacetamide bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is to start with the quinazoline and dihydroisoquinoline precursors, which are then linked through a thioacetamide bridge. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as silica-supported sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
科学研究应用
N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl)thio)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the synthesis of materials with specific properties.
作用机制
The mechanism of action of N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The specific pathways involved depend on the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other quinazoline derivatives and dihydroisoquinoline-based molecules. These compounds share structural features but may differ in their functional groups or linkages.
Uniqueness
What sets N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl)thio)acetamide apart is its unique combination of a quinazoline core and a dihydroisoquinoline moiety, linked via a thioacetamide bridge. This structure imparts specific chemical and biological properties that make it valuable for research and potential therapeutic applications.
生物活性
N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl)thio)acetamide (CAS Number: 1115470-18-2) is a complex organic compound with potential biological activity, particularly in the field of medicinal chemistry. This compound integrates various structural motifs known for their therapeutic properties, including quinazoline and isoquinoline derivatives, which have been associated with anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The molecular formula of this compound is C26H23ClN4OS, with a molecular weight of 475.0 g/mol. The structural complexity suggests multiple potential interactions with biological targets.
Anticancer Properties
Quinazoline derivatives are recognized for their anticancer activities, particularly as inhibitors of tyrosine kinase receptors involved in various cancers. Studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines.
| Compound | Cell Line | IC50 (µM/L) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 10.82 | |
| Compound B | MCF-7 | 7.09 | |
| N-(2-chlorobenzyl)-... | TBD | TBD | TBD |
The compound's ability to inhibit cell proliferation was evaluated against HepG2 and MCF-7 cell lines, with preliminary results indicating promising activity that warrants further investigation.
The mechanism by which N-(2-chlorobenzyl)-... exerts its biological effects likely involves the inhibition of specific enzymes or receptors associated with cancer progression. Quinazoline derivatives have been shown to act on thymidylate synthase and dihydrofolate reductase enzymes, which are critical in DNA synthesis and repair pathways.
Case Studies and Research Findings
-
In Vitro Studies :
Research has indicated that quinazoline-based compounds can significantly inhibit tumor cell growth. For instance, a series of quinazoline derivatives were tested against various cancer cell lines, showing IC50 values ranging from 10.58 to 31.85 µM/L, indicating effective cytotoxicity . -
Docking Studies :
Computational docking studies have been employed to predict the binding affinity of N-(2-chlorobenzyl)-... to target proteins involved in cancer signaling pathways. Such studies provide insights into the potential effectiveness of the compound as a therapeutic agent. -
Comparative Analysis :
In comparative analyses with known anticancer agents like doxorubicin, certain derivatives exhibited comparable or superior efficacy, suggesting that N-(2-chlorobenzyl)-... could be a viable candidate for further development as an anticancer drug.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)quinazolin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4OS/c27-22-11-5-3-8-19(22)15-28-24(32)17-33-25-21-10-4-6-12-23(21)29-26(30-25)31-14-13-18-7-1-2-9-20(18)16-31/h1-12H,13-17H2,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGYWNLOMLKQQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=N3)SCC(=O)NCC5=CC=CC=C5Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














